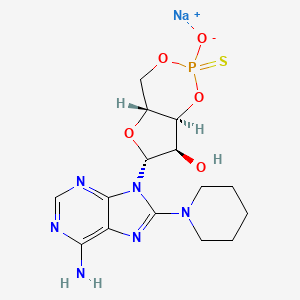

Rp-8-pip-camps

描述

Fundamental Role of Cyclic Adenosine (B11128) Monophosphate (cAMP) in Cellular Processes

Cyclic adenosine monophosphate (cAMP) is a vital second messenger used for intracellular signal transduction in a vast number of organisms. wikipedia.org As a derivative of adenosine triphosphate (ATP), cAMP is a key player in the cAMP-dependent pathway, translating extracellular signals into intracellular responses. wikipedia.orgmultispaninc.com Hormones like glucagon (B607659) and adrenaline, which are unable to cross the plasma membrane, rely on second messengers like cAMP to convey their effects within the cell. wikipedia.org

The synthesis of cAMP from ATP is catalyzed by adenylyl cyclase, while its degradation to AMP is carried out by phosphodiesterase (PDE). nih.govspandidos-publications.com This tightly regulated balance ensures that cAMP levels are precisely controlled. The primary role of cAMP is to activate cAMP-dependent protein kinases, most notably Protein Kinase A (PKA). multispaninc.comnih.gov Beyond PKA, cAMP also regulates the function of other proteins such as Epac (Exchange proteins activated by cAMP), and cyclic nucleotide-gated ion channels. wikipedia.orgnih.gov Through these interactions, cAMP governs a multitude of cellular functions, including metabolism of glycogen, sugar, and lipids, cell growth and differentiation, gene transcription, protein expression, and immune function. wikipedia.orgnih.govspandidos-publications.comnih.gov

Overview of cAMP-Dependent Protein Kinase (PKA) Isozymes and Regulatory Subunits

The main intracellular receptor for cAMP is the cAMP-dependent protein kinase (PKA). frontiersin.org The inactive PKA holoenzyme is a tetramer composed of a dimer of two regulatory (R) subunits and two catalytic (C) subunits. frontiersin.orgnih.gov When intracellular cAMP levels rise, two cAMP molecules bind to each regulatory subunit, causing a conformational change that releases the catalytic subunits. nih.gov These freed catalytic subunits are then able to phosphorylate target substrate proteins. nih.gov

There are two major types of PKA holoenzymes, designated as type I (PKA-I) and type II (PKA-II), which are distinguished by their respective regulatory subunits, RI and RII. frontiersin.orgnih.gov Further diversity exists with four different isoforms of the R subunit encoded by distinct genes: RIα, RIβ, RIIα, and RIIβ. nih.gov These isoforms exhibit tissue-specific expression patterns and differ in their subcellular localization, which is largely determined by A-Kinase Anchoring Proteins (AKAPs). nih.govnih.gov AKAPs bind to the R subunit dimer and tether the PKA holoenzyme to specific subcellular locations, thereby ensuring the specificity of cAMP signaling events. nih.gov The differential expression and localization of PKA isozymes are critical in regulating distinct cellular processes such as cell proliferation, differentiation, and metabolism. nih.govnih.gov

Utilization of Cyclic Nucleotide Analogues as Biochemical Probes

To investigate the complex roles of cAMP and its downstream effectors like PKA, scientists utilize synthetic cyclic nucleotide analogues. researchgate.net These molecules are designed with modifications to the parent cAMP structure to provide tools with specific properties, such as increased membrane permeability, resistance to degradation by phosphodiesterases (PDEs), and selectivity for different cAMP-binding proteins. researchgate.netmdpi.com For instance, N6,O2'-dibutyryl-cAMP and 8-chloro-cAMP were early analogues used to study cAMP signaling pathways. researchgate.net

A significant advancement in the field was the development of site-selective cAMP analogues. nih.govsci-hub.se The regulatory subunits of PKA each contain two distinct cAMP-binding domains, site A and site B. frontiersin.org Analogues have been engineered to preferentially bind to one site over the other, allowing for the selective activation of PKA-I versus PKA-II. nih.govsci-hub.se This has been instrumental in dissecting the specific roles of each PKA isozyme in processes like cell growth and differentiation. nih.gov By combining pairs of analogues with complementary site-selectivity, researchers can synergistically and selectively activate one isozyme type, providing powerful tools for molecular biology. researchgate.netaacrjournals.org

Historical Context of Rp-Diastereomers in Signal Transduction Research

A pivotal development in the creation of PKA-specific tools was the synthesis of phosphorothioate (B77711) analogues of cAMP (cAMPS). researchgate.netmdpi.com In these molecules, a non-bridging oxygen atom in the phosphate (B84403) group is replaced by a sulfur atom, creating a chiral center at the phosphorus. acs.org This results in two possible stereoisomers, known as diastereomers: the Sp-diastereomer and the Rp-diastereomer. researchgate.netethz.ch

The discovery that these diastereomers have opposing biological activities was a major breakthrough. The Sp-isomers typically act as agonists, mimicking cAMP and activating PKA. In contrast, the Rp-isomers act as competitive antagonists. nih.gov (Rp)-cAMPS binds to the regulatory subunits of PKA but fails to induce the conformational change necessary to release the active catalytic subunits, thereby inhibiting the kinase. nih.gov This discovery provided researchers with the first direct, competitive inhibitors of PKA, proving invaluable for studying the molecular basis of signal transduction. researchgate.netmdpi.com The subsequent development of more sophisticated Rp-analogs with improved stability, lipophilicity, and target specificity has further advanced the study of cAMP-mediated signaling. mdpi.com

Rp-8-pip-cAMPS (8-Piperidinoadenosine-3′,5′-cyclic monophosphorothioate, Rp-isomer) is one such advanced analogue. It is a lipophilic, phosphodiesterase-resistant inhibitor of PKA. scbt.combiolog.de Notably, it exhibits a high degree of selectivity, discriminating between the binding sites on the different PKA isozyme regulatory subunits. biolog.denih.gov Specifically, this compound is used as a selective inhibitor for PKA-RII subunits. nih.gov

Interactive Data Tables

Table 1: Properties of PKA Regulatory Subunit Isoforms This table summarizes the key characteristics of the different regulatory subunits of Protein Kinase A.

| Isoform | Gene | Primary Tissue Distribution | Key Role |

|---|---|---|---|

| RIα | PRKAR1A | Ubiquitous | General cAMP signaling, cell cycle |

| RIβ | PRKAR1B | Brain, nervous system | Neuronal signaling, synaptic plasticity |

| RIIα | PRKAR2A | Ubiquitous, high in brain | Anchoring via AKAPs, metabolic regulation |

| RIIβ | PRKAR2B | Adipose tissue, brain, endocrine tissues | Energy homeostasis, lipolysis, neuronal function nih.gov |

Table 2: Selectivity of Various cAMP Analogues This table outlines the selectivity of different cAMP analogues for PKA isozymes and their binding sites, highlighting their function as either agonists or antagonists.

| Compound | Selectivity | Function |

|---|---|---|

| 8-HA-cAMP | Binds to site B of PKA RI nih.gov | Agonist |

| 6-Benz-cAMP | Binds to site A of PKA RI nih.gov | Agonist |

| 8-PIP-cAMP | Binds to site A of PKA RI and site B of PKA RII aacrjournals.orgbiolog.de | Agonist |

| Rp-8-Br-cAMPS | Preferentially inhibits PKA-I nih.gov | Antagonist |

| Rp-8-CPT-cAMPS | Inhibits PKA-II more effectively than PKA-I nih.govoup.com | Antagonist |

| This compound | PKA-RII selective antagonist nih.gov | Antagonist |

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-piperidin-1-ylpurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N6O5PS.Na/c16-12-9-13(18-7-17-12)21(15(19-9)20-4-2-1-3-5-20)14-10(22)11-8(25-14)6-24-27(23,28)26-11;/h7-8,10-11,14,22H,1-6H2,(H,23,28)(H2,16,17,18);/q;+1/p-1/t8-,10-,11-,14-,27?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHHHOJPVCBSBI-GLVVJEGASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(N=CN=C3N2C4C(C5C(O4)COP(=S)(O5)[O-])O)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@H]5[C@H](O4)COP(=S)(O5)[O-])O)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6NaO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological Characterization and Mechanistic Insights of Rp 8 Pip Camps

Classification as a Selective cAMP-Dependent Protein Kinase Inhibitor

Rp-8-pip-cAMPS is classified as a selective inhibitor of cAMP-dependent protein kinase (PKA). biolog.debiolog.de It is a lipophilic and phosphodiesterase-resistant analog of Rp-cAMPS. biolog.dejneurosci.org This resistance to degradation by phosphodiesterases, enzymes that normally break down cAMP, ensures its sustained action within a cellular environment. biolog.de Its inhibitory properties are conferred by its function as a competitive antagonist to the endogenous second messenger, cAMP. nih.gov

Molecular Mechanisms of PKA Inhibition

The inhibitory effect of this compound on PKA activity is multifaceted, involving both competitive binding and the induction of specific conformational changes in the PKA regulatory subunits.

Competitive Antagonism at cAMP-Binding Sites of Regulatory Subunits

In its inactive state, PKA exists as a tetrameric holoenzyme, composed of two regulatory (R) subunits and two catalytic (C) subunits. openimmunologyjournal.compnas.org The binding of cAMP to the regulatory subunits is the canonical mechanism for PKA activation. This binding event causes a conformational change in the regulatory subunits, leading to the dissociation of the catalytic subunits, which are then free to phosphorylate their target substrates. openimmunologyjournal.com

This compound exerts its inhibitory effect by competitively binding to the cAMP-binding sites on the regulatory subunits of PKA. nih.govnih.gov By occupying these sites, it prevents the binding of cAMP, thereby precluding the activation of the PKA holoenzyme and the subsequent release of the active catalytic subunits. biolog.de

Induction of a Locked Conformation in PKA Regulatory Subunits, Preventing Catalytic Subunit Release

Beyond simple competitive antagonism, Rp-isomers of cAMP analogs, including this compound, are understood to induce a "locked" conformation in the PKA regulatory subunits. The binding of cAMP or agonistic analogs (Sp-isomers) to the regulatory subunits normally induces a conformational change that significantly lowers their affinity for the catalytic subunits, facilitating their release.

However, studies on the parent compound (Rp)-cAMPS have shown that its binding to the regulatory subunit does not induce this necessary conformational transition. biolog.de Instead, it maintains the regulatory subunit in a state that is unable to release the catalytic subunit. biolog.de This effectively locks the PKA holoenzyme in its inactive state. This mechanism is further supported by findings that the reassociation of the regulatory and catalytic subunits to form the inactive holoenzyme is accelerated when cAMP is replaced by (Rp)-cAMPS. biolog.de This principle of inducing a locked, inactive conformation is a key aspect of the inhibitory mechanism of this compound.

PKA Isozyme and Site Selectivity Profile

There are two major isoforms of PKA, termed type I (PKA-I) and type II (PKA-II), which are distinguished by their respective regulatory subunits (RI and RII). Each regulatory subunit contains two distinct cAMP-binding sites, designated as site A and site B. This compound exhibits a remarkable degree of selectivity for specific PKA isozymes and their binding sites.

High Preference for Site B of PKA Type II Regulatory Subunits

Research has demonstrated that this compound has an exceptionally high preference for site B of the type II PKA regulatory subunit (RII). biolog.de This pronounced selectivity is a distinguishing feature of this particular cAMP analog.

Discrimination Between Site A and B Binding of PKA Types I and II

The combination of the piperidino group at the 8-position and the Rp-phosphorothioate modification at the cyclic phosphate (B84403) moiety confers upon this compound the ability to starkly discriminate between the A and B binding sites of both PKA type I and type II.

A pivotal study revealed that the Rp-isomer of 8-piperidino-cAMPS (this compound) displays an affinity for site B of the RII subunit that is approximately 10,000 times higher than its affinity for site A of the same subunit (AII). The compound is almost entirely excluded from binding to site A of the RII subunit. While detailed quantitative data for the RI subunit is less prominent in the cited literature, the compound is often used experimentally as a tool to selectively target PKA-II.

The table below summarizes the site selectivity profile of this compound based on available research findings.

| Target | Selectivity | Finding |

| PKA Type II (RII) | High preference for Site B | The affinity for site B (BII) is approximately 10,000-fold higher than for site A (AII). |

| PKA Type II (RII) | Exclusion from Site A | The compound is almost completely excluded from binding to site A (AII). |

| PKA Type I vs Type II | Preferential for Type II | Used experimentally to selectively inhibit PKA-II. |

Pharmacological Tool Characteristics

The utility of this compound as a pharmacological tool is further defined by its physicochemical properties, which are optimized for use in cellular and tissue-based experiments.

A major advantage of this compound is its enhanced lipophilicity and membrane permeability. biolog.debiolog.de The addition of the piperidino group at the 8-position of the adenine (B156593) ring makes the molecule less polar than its parent compound, Rp-cAMPS. biolog.de This increased lipophilicity allows this compound to more readily cross the lipid bilayer of cell membranes, achieving effective intracellular concentrations to inhibit PKA. biolog.debiolog.de This is a significant improvement over earlier PKA inhibitors like Rp-cAMPS, which are less effective in intact cells due to their hydrophilic nature. nih.gov The development of such membrane-permeant analogs has been a key strategy for creating effective tools for studying cAMP signaling in living cells. nih.govresearchgate.net

Applications in Molecular and Cellular Research

Dissection of cAMP/PKA Signaling Pathways

The second messenger cAMP mediates its effects primarily through two main effector families: protein kinase A (PKA) and the Exchange protein directly activated by cAMP (Epac). researchgate.netconicet.gov.ardoi.org Differentiating the contributions of these two pathways is essential for understanding cellular responses to cAMP-elevating stimuli. Rp-8-pip-cAMPS is instrumental in these investigations.

This compound is employed to determine the involvement of specific PKA isoforms in phosphorylation cascades. In a study on alveolar macrophages, researchers investigated the mechanism by which prostaglandin (B15479496) E2 (PGE2) inhibits the production of reactive oxygen intermediates. They found that the inhibitory effect of PGE2 was mediated by PKA type II. By pretreating the cells with this compound, a PKA-RII selective inhibitor, they were able to dose-dependently prevent the inhibitory effects of PGE2. nih.gov This experiment demonstrated that PKA-RII is the endogenous mediator of PGE2's suppressive effects, which include preventing the phosphorylation of p40phox, a key subunit of the NADPH oxidase complex. nih.gov

Table 1: Effect of PKA Isoform Inhibitors on PGE2-Mediated Inhibition

| Inhibitor | Target | Effect on PGE2-mediated Inhibition of H₂O₂ Production |

|---|---|---|

| Rp-8-Cl-cAMPS | PKA-RI | No significant prevention |

| This compound | PKA-RII | Dose-dependent and significant prevention nih.gov |

The cAMP pathway influences gene expression through the phosphorylation of transcription factors such as cAMP response element-binding protein (CREB), activating transcription factor 2 (ATF-2), and c-Jun. oup.comoup.comnih.gov These factors bind to specific DNA sequences in the promoters of target genes to regulate their transcription. nih.gov

The specificity of PKA isoforms in this process can be dissected using selective analogs. In a study on peripheral blood mononuclear cells (PBMCs) stimulated with Mycobacterium tuberculosis, researchers explored how different PKA isoforms affect the expression of key transcription factors. They found that selective activation of PKA type I led to a marked reduction in the expression of CREB, ATF-2, and c-Jun. oup.com In contrast, the selective activation of PKA type II, achieved using a combination of 6-Benz-cAMP and 8-PIP-cAMPS, did not affect the expression of these transcription factors. oup.com This finding highlights the utility of 8-PIP-cAMPS in demonstrating that the regulation of CREB, ATF-2, and c-Jun expression under these conditions is specifically mediated by the PKA type I pathway, not the PKA type II pathway.

Table 2: PKA Isoform-Specific Effects on Transcription Factor Expression

| PKA Isoform Targeted | cAMP Analogs Used | Effect on CREB, ATF-2, and c-Jun Expression |

|---|---|---|

| PKA Type I | 6-Benz-cAMP + 8-HA-cAMP | Markedly reduced expression oup.com |

| PKA Type II | 6-Benz-cAMP + 8-PIP-cAMPS | No effect on expression oup.com |

A primary application of this compound and other PKA-modulating analogs is to distinguish between cellular events driven by PKA and those driven by Epac. conicet.gov.arujms.net In research on alveolar macrophages, this compound was used to investigate how PGE2 reduces the expression of Toll-like receptor 4 (TLR4). To determine which cAMP effector was responsible, the cells were treated with either a PKA-specific agonist or an Epac-specific agonist. The PKA agonist mimicked the effect of PGE2 by decreasing TLR4 protein expression, whereas the Epac agonist had no effect. atsjournals.org To confirm the role of PKA isoforms, the study used this compound as a PKA RII inhibitor, which prevented the PGE2-induced reduction in TLR4, thereby delineating this effect as a PKA-RII-dependent event, independent of the Epac pathway. atsjournals.org

Investigation of Downstream Transcriptional Regulation (e.g., CREB, ATF-2, c-Jun)

Research in Immunobiology

In immunobiology, cAMP is a known regulator of T-lymphocyte function. aacrjournals.org T cells, particularly CD8+ cytotoxic T lymphocytes (CTLs), are crucial for clearing viral infections and eliminating tumor cells. thermofisher.combeckman.com this compound has been utilized to parse the specific role of PKA isoforms in modulating the activities of these important immune cells.

The effector functions of T cells include the production of cytokines and the direct killing of target cells. nih.govnih.gov Research into the effects of adenosine (B11128) on human anti-melanoma specific T cells used a panel of cAMP analogs to identify the signaling pathways involved. In this context, 8-PIP-cAMPS, when used as a single agent, was found to significantly inhibit the production of several key cytokines and chemokines by CD8+ T cells, including GM-CSF, TNF-α, MIP-1α, IFN-γ, and IL-2. aacrjournals.org This demonstrates a role for the cAMP-PKA pathway in modulating the secretome of effector T cells.

A primary function of CD8+ T cells is their cytotoxic activity against target cells. thermofisher.combeckman.com In the study of anti-melanoma CD8+ T cells, this compound was used to investigate which PKA isoform regulates this cytotoxic function. The results showed that 8-PIP-cAMPS, when applied alone, did not affect the cytotoxic activity of the CD8+ T cells. aacrjournals.org Furthermore, when 8-PIP-cAMPS was combined with 6-Benz-cAMP to selectively activate the PKA type II holoenzyme, it also failed to inhibit T-cell cytotoxic activity. aacrjournals.org This was in stark contrast to the selective activation of PKA type I, which profoundly mimicked the inhibitory effects of adenosine. This research effectively used 8-PIP-cAMPS to demonstrate that the inhibition of CD8+ T cell cytotoxicity is mediated specifically through the PKA type I isoform, not PKA type II. aacrjournals.org

Table 3: Effect of cAMP Analogs on Human Anti-Melanoma CD8+ T Cell Functions

| cAMP Analog(s) | Target | Effect on Cytotoxic Activity | Effect on Cytokine Production |

|---|---|---|---|

| 8-PIP-cAMPS (alone) | Binds RI-A & RII-B sites | No effect aacrjournals.org | Inhibited aacrjournals.org |

| 6-Benz-cAMP + 8-PIP-cAMPS | PKA Type II (selective activation) | No significant inhibition aacrjournals.org | Inhibited (no synergy observed) aacrjournals.org |

| 6-Benz-cAMP + 8-HA-cAMP | PKA Type I (selective activation) | Profound inhibition aacrjournals.org | Profound inhibition aacrjournals.org |

Modulation of T-Lymphocyte Effector Functions

Regulation of Cytokine and Chemokine Production (e.g., GM-CSF, TNF-α, MIP-1, IFN-γ, IL-2)

The cyclic AMP (cAMP) signaling pathway is a known regulator of immune cell function, including the production of cytokines and chemokines. Research utilizing isoform-specific cAMP analogs helps to delineate the distinct roles of PKA type I (PKA-I) and PKA type II (PKA-II) in these processes.

In studies on human T lymphocytes, the role of PKA-II activation has been explored using its corresponding agonist, 8-piperidino-cAMP (8-PIP-cAMP). In anti-CD3 stimulated CD8+ T cells, treatment with 8-PIP-cAMP led to a significant inhibition of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), Tumor Necrosis Factor-alpha (TNF-α), Macrophage Inflammatory Protein-1 (MIP-1), Interferon-gamma (IFN-γ), and Interleukin-2 (B1167480) (IL-2). aacrjournals.org However, in CD4+ Th1 cells, the same agonist only produced a significant inhibitory effect on the production of TNF-α. aacrjournals.org

Given that this compound is a specific inhibitor of PKA-RII, these findings imply that its application would not be expected to substantially reverse the cAMP-mediated suppression of cytokines like GM-CSF, MIP-1, IFN-γ, and IL-2 in T cells, as this suppression is primarily driven through the PKA-I isoform. Its effect would likely be most relevant in studying the specific, albeit less dominant, role of PKA-II in regulating TNF-α.

Table 1: Effect of PKA Isoform-Selective cAMP Agonists on Cytokine Production

| Cell Type | Agonist | PKA Isoform Selectivity | Cytokine Affected | Finding |

|---|---|---|---|---|

| Human CD8+ T Cells | 8-PIP-cAMP | PKA-RII | GM-CSF, TNF-α, MIP-1, IFN-γ, IL-2 | Significant inhibition. aacrjournals.org |

| Human CD4+ Th1 Cells | 8-PIP-cAMP | PKA-RII | TNF-α | Significant inhibition. aacrjournals.org |

| Human CD8+ & CD4+ T Cells | 8-PIP-cAMP + 6-Benz-cAMP | PKA-II (fully activated) | Various | No additional inhibition compared to single agonists. aacrjournals.org |

| Macrophage Cell Lines | 8-PIP-cAMP + 6-Benz-cAMP | PKA-II (fully activated) | TNF-α | No significant inhibition of mRNA levels. nih.gov |

Counteracting Adenosine-Mediated Immunosuppression Mechanisms

Adenosine is a critical signaling molecule that accumulates in inflamed tissues and the tumor microenvironment, where it exerts potent immunosuppressive effects. aacrjournals.org These effects are largely mediated through the A2A adenosine receptor (A2AR), which elevates intracellular cAMP levels and subsequently activates PKA. aacrjournals.orgnih.govbio-rad.com

Research aimed at dissecting this pathway has demonstrated that the immunosuppressive actions of adenosine on T cells are primarily funneled through the PKA-I isoform. aacrjournals.org Studies using various cAMP analogs showed that selective activation of PKA-I, but not PKA-II, mimicked the inhibitory effects of adenosine on both T-cell cytotoxicity and cytokine production. aacrjournals.org Consequently, the PKA-I-specific inhibitor, Rp-8-Br-cAMPS, was effective at blocking the adenosine-mediated suppression of T-cell function. aacrjournals.orgnih.gov This highlights that the regulatory subunits of PKA themselves have functional activity independent of the catalytic subunits. nih.gov

Because adenosine-induced immunosuppression in T cells is predominantly a PKA-I-mediated event, it is understood that this compound, as a PKA-RII specific inhibitor, would be largely ineffective in counteracting this mechanism. Its utility would be limited to investigating any minor, context-specific roles of the PKA-II isoform in adenosine signaling.

Studies on Mycobacterium tuberculosis-Stimulated IFN-γ Secretion

Interferon-gamma (IFN-γ) is a cytokine crucial for controlling Mycobacterium tuberculosis infection. However, elevated cAMP levels in peripheral blood mononuclear cells (PBMCs) from tuberculosis patients are associated with reduced IFN-γ production. aacrjournals.org

To identify the specific PKA isoform responsible for this inhibition, researchers used isoform-selective cAMP analogs. These studies revealed that selective activation of PKA-I significantly reduced M. tuberculosis-induced IFN-γ production. aacrjournals.org In contrast, the activation of PKA-RII using its agonist, 8-PIP-cAMP, did not have a significant effect on IFN-γ production. aacrjournals.org The combination of agonists to fully activate PKA-RII resulted in only a partial reduction of IFN-γ, which was significantly less than the inhibition caused by PKA-I activation. aacrjournals.org

These findings strongly indicate that cAMP inhibits M. tuberculosis-induced IFN-γ secretion predominantly through the PKA-I pathway. Therefore, the application of the PKA-RII inhibitor this compound would not be expected to restore IFN-γ production in this context.

Investigation of Natural Killer (NK) Cell Cytotoxicity

Natural Killer (NK) cells are essential components of the innate immune system, capable of killing tumor cells and virus-infected cells. The function of NK cells can be suppressed by agents that increase intracellular cAMP levels. researchgate.net

Reversal of cAMP Agonist-Induced Inhibition of NK Cell Killing

The inhibitory effect of elevated cAMP on NK cell-mediated cytotoxicity can be counteracted by PKA antagonists. researchgate.net Studies using the PKA-I selective antagonist Rp-8-Br-cAMPS have shown that it can almost completely reverse the inhibition of NK cell cytotoxicity caused by a cAMP agonist. researchgate.net

When examining the specific roles of PKA isoforms, research has shown that the selective activation of PKA-I is both necessary and sufficient to abolish the killing activity of NK cells. aacrjournals.org In contrast, the selective activation of PKA-II with a combination of 6-benz-cAMP and 8-PIP-cAMP only slightly reduced the cytotoxic activity of lymphokine-activated killer (LAK) cells, a model for NK cell function. aacrjournals.org This suggests that the PKA-I isoform is the dominant player in suppressing NK cell cytotoxicity. Therefore, while a PKA-RII inhibitor like this compound might have some effect, it would be expected to be significantly less potent at restoring NK cell killing compared to a PKA-I inhibitor.

Characterization of Adrenergic Receptor/cAMP/PKA/p-CREB Signaling in NK Cells

The nervous system can modulate immune function, in part through neurotransmitters like norepinephrine (B1679862) (NE). In NK cells, NE can inhibit cytotoxicity through a signaling cascade involving the β2-adrenergic receptor (β2-AR), which leads to increased cAMP, activation of PKA, and phosphorylation of the cAMP-responsive element-binding protein (p-CREB). researchgate.net

The direct involvement of PKA in this pathway has been confirmed using PKA inhibitors. In the NK-92MI cell line, inhibiting PKA activity with Rp-8-Br-cAMP resulted in increased cytotoxicity even in the presence of norepinephrine, demonstrating that PKA is a critical downstream mediator of the β2-AR-induced suppression. researchgate.net This inhibition of cytotoxicity by NE is also associated with a downregulation of perforin (B1180081), granzyme B, and IFN-γ expression in the NK cells. researchgate.net While these studies utilized a broader PKA inhibitor, they establish the framework for using isoform-specific inhibitors like this compound to further dissect the specific contribution of PKA-RII to the adrenergic regulation of NK cell function.

Studies in Hematopoietic Stem and Progenitor Cell (HSPC) Biology

The survival, self-renewal, and regenerative capacity of hematopoietic stem and progenitor cells (HSPCs) are tightly regulated by signals from their microenvironment, or niche. Mesenchymal stromal cells (MSCs) are a key component of this niche and can protect HSPCs from damage, such as that caused by ionizing radiation. biorxiv.orgbiorxiv.org

This protective effect has been shown to be dependent on the cAMP signaling pathway. Transcriptomic analyses have revealed that contact with MSCs leads to a robust induction of CREB target genes in HSPCs, driven by MSC-secreted prostaglandin E2 (PGE2) acting via cAMP. biorxiv.org The critical role of PKA in this process was demonstrated using the cAMP antagonist Rp-8-Br-cAMPs. When HSPCs were co-cultured with MSCs in the presence of this PKA inhibitor, the protective effect of the MSCs against radiation-induced apoptosis was significantly reduced. biorxiv.orgbiorxiv.org This finding establishes that PKA activation is a crucial mediator of the pro-survival signals that MSCs provide to human HSPCs. biorxiv.org While these foundational studies have used the PKA-I-preferring antagonist, they open the door for more specific investigations using compounds like this compound to determine the precise role of the PKA-II isoform in HSPC biology.

Table 2: List of Mentioned Compounds

| Compound Name | Abbreviation/Synonym | Function/Target |

|---|---|---|

| (Rp)-8-Piperidinoadenosine-3',5'-cyclic monophosphorothioate | This compound | PKA-RII Inhibitor |

| 8-piperidino-cAMP | 8-PIP-cAMP | PKA-RII Agonist |

| (Rp)-8-Bromo-adenosine-3',5'-cyclic monophosphorothioate | Rp-8-Br-cAMPS | PKA-I Inhibitor (preferential) |

| N6-benzoyl-cAMP | 6-Benz-cAMP | PKA-I and PKA-II Site A Agonist |

| Granulocyte-Macrophage Colony-Stimulating Factor | GM-CSF | Cytokine |

| Tumor Necrosis Factor-alpha | TNF-α | Cytokine |

| Macrophage Inflammatory Protein-1 | MIP-1 | Chemokine |

| Interferon-gamma | IFN-γ | Cytokine |

| Interleukin-2 | IL-2 | Cytokine |

| Adenosine | - | Endogenous signaling nucleoside |

| Prostaglandin E2 | PGE2 | Bioactive lipid, elevates cAMP |

| Norepinephrine | NE | Neurotransmitter, activates adrenergic receptors |

| cAMP-responsive element-binding protein | CREB | Transcription factor |

| Perforin | - | Cytotoxic protein |

Analyzing cAMP-Dependent CREB Activation in HSPCs

The cAMP response element-binding protein (CREB) is a key transcription factor that is activated by PKA and is involved in promoting cell survival. biorxiv.org Bioinformatic analyses of HSPCs co-cultured with MSCs revealed an upregulation of CREB target genes, suggesting that CREB activation is a downstream effect of the MSC-induced cAMP signaling. biorxiv.org

To confirm this, researchers measured the levels of phosphorylated CREB (P-CREB), the active form of the protein. As hypothesized, P-CREB levels were elevated in HSPCs that were in contact with MSCs. biorxiv.org Notably, while irradiation suppressed P-CREB levels in HSPCs cultured alone, these levels remained unchanged in the presence of MSCs. biorxiv.org

The crucial role of cAMP in this process was confirmed by the use of Rp-8-Br-cAMPS. The addition of this PKA inhibitor abolished the MSC-induced increase in P-CREB in irradiated HSPCs. biorxiv.org This directly demonstrates that MSCs activate CREB in a cAMP-dependent manner to promote the survival of HSPCs. biorxiv.org

Investigations in Metabolic and Endocrine Systems

The cAMP/PKA pathway is also a central regulator of metabolic processes, including insulin (B600854) secretion and lipolysis. The use of PKA inhibitors has been instrumental in clarifying the specific contributions of this pathway to these functions.

Glucose-Stimulated Insulin Secretion (GSIS) Research

The secretion of insulin by pancreatic β-cells in response to glucose is a biphasic process. While the role of cAMP in potentiating GSIS is well-established, its necessity for glucose-stimulated secretion alone has been a subject of debate. nih.gov

To address this question, researchers developed a highly membrane-permeable prodrug of a cAMP antagonist, known as Rp-8-Br-cAMPS-pAB. nih.gov This compound can efficiently enter cells, where it is converted to the active PKA inhibitor.

Studies using dynamic perifusion assays of human and rat islets revealed that Rp-8-Br-cAMPS-pAB significantly inhibits the first phase of GSIS by up to 80%. nih.gov In contrast, the second phase of GSIS was only minimally affected. nih.gov These findings provide strong evidence that the initial, rapid release of insulin in response to glucose is dependent on cAMP signaling. nih.gov Further studies using PKA inhibitors like H89 and Rp-8-Br-cAMPS also showed a significant reduction in glucose-stimulated insulin secretion. mdpi.com

| Phase of GSIS | Inhibition by Rp-8-Br-cAMPS-pAB |

| First-Phase | Up to 80% |

| Second-Phase | ≤20% |

This table summarizes the differential inhibitory effects of Rp-8-Br-cAMPS-pAB on the two phases of glucose-stimulated insulin secretion. nih.gov

Adipocyte Metabolism and Lipolysis Studies

Lipolysis, the breakdown of stored triglycerides in adipocytes, is a critical process for mobilizing energy. This process is known to be stimulated by the cAMP/PKA pathway.

In studies on 3T3-L1 adipocytes, researchers have used the selective PKA inhibitor Rp-8-CPT-cAMPS to dissect the signaling pathways leading to lipolysis. nih.govoup.com These studies have shown that there are at least two distinct pathways that can induce lipolysis: the well-established cAMP/PKA pathway and a second pathway involving protein kinase C (PKC). nih.govoup.com

The use of Rp-8-CPT-cAMPS demonstrated that the inhibition of PKA significantly reduces lipolysis induced by cAMP analogs. oup.com However, this inhibitor did not impair lipolysis that was stimulated by the activation of the PKC pathway. nih.govoup.com This indicates that the two pathways can operate independently to stimulate the breakdown of fats. nih.govoup.com

| Condition | Glycerol (B35011) Release (Lipolysis) |

| cAMP analog (SpcAMPS) | Increased |

| cAMP analog + Rp-8-CPT-cAMPS | Significantly Inhibited |

| PKC activator (PMA) | Increased |

| PKC activator + Rp-8-CPT-cAMPS | Not Inhibited |

This table illustrates the selective inhibition of the PKA-mediated lipolysis pathway by Rp-8-CPT-cAMPS in 3T3-L1 adipocytes. oup.comoup.com

Cellular Proliferation and Adhesion Studies

The cyclic AMP (cAMP) signaling pathway is a key regulator of diverse cellular functions, including proliferation and adhesion. nih.govnih.gov The downstream effects of cAMP are mainly mediated by two types of effector proteins: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). nih.gov this compound, by selectively inhibiting PKA type II, allows researchers to distinguish the specific roles of PKA isozymes from those of Epac in these complex processes. biolog.denih.gov

Research into β-adrenergic receptor (β-AR) signaling has revealed a dosage-dependent regulation of cell proliferation and adhesion mediated by cAMP. nih.gov In non-tumorigenic human breast epithelial cells (MCF-10A), the β-agonist isoproterenol (B85558) (ISO) has been shown to produce dual, concentration-dependent effects. researchgate.net Low concentrations of ISO primarily stimulate cell adhesion, an effect mediated through the Gs/cAMP/Epac signaling module. Conversely, higher concentrations of the agonist engage a Gs/cAMP/PKA-dependent pathway that leads to the inhibition of cell proliferation. nih.gov

Studies have utilized a range of pharmacological activators and inhibitors to dissect this pathway. The use of Epac-specific activators (like CPT) and PKA-specific activators (like Bnz) has helped confirm that the β-AR-mediated increase in adhesion is dependent on Epac, while the inhibition of proliferation is dependent on PKA. The inhibitory effect of ISO on proliferation is associated with the blockage of the Raf-1/Mek-1/Erk1/2 pathway. Furthermore, research indicates that these distinct signaling modules may be spatially segregated within the cell membrane, with the adhesion-promoting β2-AR population located in lipid raft microdomains and the proliferation-inhibiting population located outside of these rafts. this compound is specifically used as a PKA type II-selective inhibitor in such studies to parse the contributions of different PKA isozymes. nih.gov

Table 1: Effects of cAMP Pathway Modulators on MCF-10A Cell Adhesion and Proliferation

| Compound | Target/Mechanism | Effect on Cell Adhesion | Effect on Cell Proliferation (p-Erk1/2 Inhibition) | Reference |

|---|---|---|---|---|

| Isoproterenol (ISO) | β-Adrenergic Agonist | Stimulation | Inhibition | |

| Forskolin (Fk) | Adenylyl Cyclase Activator | Stimulation | Inhibition | |

| CPT | Epac Activator | Stimulation | No Effect | |

| Bnz | PKA Activator | No Effect | Inhibition | |

| H-89 | PKA Inhibitor | No Effect on Basal; No Effect on ISO-Stimulated Adhesion | Blocks ISO-Mediated Inhibition | |

| ESI-09 | Epac Inhibitor | Blocks ISO-Stimulated Adhesion | No Effect |

Research in Neurobiology

In neurobiology, cyclic nucleotide signaling pathways are fundamental to processes of neuronal excitability and plasticity. researchgate.netnih.gov The cAMP/PKA pathway, in particular, has been implicated in the development and maintenance of neuronal hyperexcitability and the pathogenesis of chronic pain states following injury. nih.govnews-medical.net

Sensory neuron hyperexcitability is a key mechanism underlying chronic pain. nih.gov Studies have demonstrated that both the cAMP-PKA and cGMP-PKG signaling pathways are critical contributors to this phenomenon. researchgate.net Following nerve injury or stress, such as chronic compression of the dorsal root ganglion (DRG), sensory neurons exhibit an enhanced responsiveness to cAMP and cGMP. nih.gov

Research indicates that this sensitization involves the activation of Proteinase-Activated Receptor 2 (PAR2). nih.gov Activation of PAR2, either by injury-related proteases or experimental agonists, leads to an increase in intracellular cAMP concentration and subsequent PKA activation. nih.gov This cascade contributes directly to neuronal hyperexcitability. nih.gov The use of PKA inhibitors like Rp-cAMPS analogs is essential in these studies to confirm the dependence of hyperexcitability on the cAMP-PKA pathway. news-medical.net These inhibitors can prevent the hyperalgesia that typically follows a painful stimulus. news-medical.net

Table 2: Key Pathways in Sensory Neuron Hyperexcitability

| Triggering Factor | Key Mediator | Signaling Pathway | Outcome | Reference |

|---|---|---|---|---|

| Nerve Injury / Chronic Compression | Proteases | PAR2 Activation → ↑ cAMP → PKA Activation | Neuronal Hyperexcitability | nih.gov |

| Inflammatory Mediators | Prostaglandins (PGE2) | ↑ cAMP → PKA Activation | Sensitization of Nociceptors | mdpi.com |

| Nerve Injury | Not Applicable | Enhanced responsiveness to cAMP and cGMP pathways | Persistent Hyperexcitability | nih.gov |

The development of chronic pain is largely dependent on neuronal plasticity, a process where neurons undergo lasting functional and molecular changes. news-medical.neted.ac.uk The cAMP/PKA signaling pathway is a central player in mediating this plasticity at multiple sites within the pain pathway. nih.govnews-medical.net The activation of this pathway can regulate gene expression, leading to long-term changes that maintain the chronic pain state. news-medical.net

Inhibitors of PKA are therefore valuable research tools for investigating the molecular mechanisms of chronic pain. news-medical.net For instance, the administration of a PKA inhibitor before a painful stimulus can prevent the development of hyperalgesia. news-medical.net The cAMP pathway is implicated in various pain models, including neuropathic pain, inflammatory pain, and bone cancer pain. nih.gov this compound, with its specificity for PKA type II, allows for a more nuanced investigation into the roles of different PKA isozymes in the complex signaling networks that underlie chronic pain pathogenesis. biolog.de

Advanced Methodologies and Experimental Models

In Vitro Cellular and Tissue Models

The application of Rp-8-pip-cAMPS across a diverse range of in vitro models has been instrumental in understanding its specific inhibitory effects on PKA type II.

Primary Cell Cultures and Established Cell Lines

Researchers have utilized a variety of primary cells and established cell lines to probe the effects of this compound.

T-cell clones: In studies involving human antimelanoma specific CD8+ and CD4+ T lymphocytes, the role of PKA isoforms in mediating the inhibitory effects of adenosine (B11128) on T-cell function has been investigated. aacrjournals.org While combinations of analogs to activate PKA type I showed profound inhibitory effects on cytokine production, activating both sites of the PKA type II regulatory subunit did not lead to a further increase in inhibition. aacrjournals.org This suggests a differential role for PKA isoforms in T-cell regulation.

NK92-MI cells: The NK-92MI cell line, an interleukin-2 (B1167480) (IL-2) independent variant of the human NK-92 cell line, is a valuable model for studying natural killer cell cytotoxicity. atcc.orgnih.gov In these cells, norepinephrine (B1679862) (NE) has been shown to inhibit cytotoxicity and the expression of key effector molecules like perforin (B1180081) and granzyme B. nih.gov Pre-incubation with the PKA inhibitor Rp-8-Br-cAMP, a related compound, was found to increase cytotoxicity in NE-treated NK92-MI cells, indicating the involvement of the cAMP/PKA pathway in regulating NK cell function. nih.gov

3T3-L1 adipocytes: The 3T3-L1 cell line is a well-established model for studying adipocyte differentiation and metabolism. In these cells, Rp-8-CPT-cAMPS, a selective PKA inhibitor, has been used to demonstrate the distinct roles of PKA and protein kinase C (PKC) pathways in lipolysis. oup.comoup.com While Rp-8-CPT-cAMPS significantly inhibits PKA-mediated lipolysis, it does not affect lipolysis induced by PKC activation. oup.comoup.com Furthermore, studies using cAMP analog pairs have shown that selective activation of PKA type I, using a combination of 8-AHA-cAMP and 8-PIP-cAMP, strongly induces glycerol (B35011) release, highlighting the involvement of this specific isoform in lipolysis. oup.comresearchgate.net

HEK cells: Human Embryonic Kidney (HEK) 293 cells are a versatile tool in cell biology research. In the context of cAMP signaling, they have been used to investigate the interplay between PKA and Epac (Exchange protein directly activated by cAMP). researchgate.net Studies have shown that inhibitors like Rp-8-CPT-cAMPS can diminish PKA-mediated effects, such as the phosphorylation of the vasodilator-stimulated phosphoprotein (VASP), allowing for the dissection of PKA- and Epac-dependent signaling pathways. researchgate.net

Pancreatic islets: The study of insulin (B600854) secretion from pancreatic β-cells within islets is critical for understanding diabetes. In this context, various cAMP analogs and PKA inhibitors have been employed. While some studies have used Rp-8-CPT-cAMPS to investigate the role of PKA in glucose-stimulated insulin secretion, others have utilized Rp-8-Br-cAMPS-pAB, a prodrug of a cAMP antagonist, to demonstrate the cAMP dependence of first-phase glucose-stimulated insulin secretion in human and rat islets. nih.govtandfonline.comnih.govnih.gov These studies have highlighted the complex role of cAMP and its effectors in regulating insulin release.

Organoid and Ex Vivo Tissue Slice Preparations

While specific studies detailing the use of this compound in organoid and ex vivo tissue slice preparations are not extensively documented in the provided search results, the methodologies are highly relevant. For instance, ex vivo culture of the Wolffian duct has been used to study ureteric bud outgrowth. In this system, the activation of PKA-2, but not PKA-1, was found to completely arrest the budding process, and immunofluorescent staining confirmed the presence of the PKA-2 regulatory subunit along the Wolffian duct. nih.gov This demonstrates the potential of such models for investigating the isoform-specific effects of PKA inhibitors like this compound in a more physiologically relevant context.

Biochemical and Molecular Biology Techniques

A range of biochemical and molecular biology techniques are employed to precisely define the mechanism of action and cellular consequences of this compound treatment.

PKA Activity Assays and Kinase Inhibition Profiling

Direct measurement of PKA activity is fundamental to confirming the inhibitory effect of this compound. PKA activity assays typically involve quantifying the transfer of phosphate (B84403) from ATP to a specific substrate peptide. In studies on 3T3-L1 cells, PKA activity was determined in cell lysates to confirm the efficacy of PKA activators. nih.gov Furthermore, the inhibitory profile of this compound and related compounds is crucial. It is known to be a competitive inhibitor of cAMP binding to PKA, with a higher selectivity for the type II isoform. biolog.descbt.com

Immunoblotting and Immunofluorescence for Protein Expression and Phosphorylation Status

Immunoblotting and immunofluorescence are indispensable techniques for visualizing the effects of this compound on protein expression and phosphorylation.

Immunoblotting: This technique allows for the detection of specific proteins in a cell lysate. In 3T3-L1 adipocytes, immunoblot analysis has been used to identify the expression of PKA subunits RIα and RIIβ. researchgate.net In studies of alveolar macrophages, immunoblotting was used to analyze the phosphorylation of p40phox, a component of the NADPH oxidase complex. Similarly, in HEK cells, the phosphorylation status of CREB (cAMP response element-binding protein) has been assessed by Western blotting to confirm PKA activation or inhibition. nih.govnih.gov

Immunofluorescence: This method provides spatial information about protein localization within cells. In studies on vascular smooth muscle cells, immunofluorescence was used to observe the distribution of the protein SYNPO2 in the nucleus and cytoplasm following treatment with the PKA inhibitor H89, a compound with a similar mechanism of action to this compound. uni-koeln.de Immunofluorescence has also been used to detect the localization of the PKA-2 regulatory subunit in the Wolffian duct. nih.gov

Reporter Gene Assays (e.g., Luciferase, Fluorescence Resonance Energy Transfer, Bioluminescence Resonance Energy Transfer)

Reporter gene assays provide a dynamic and quantitative measure of signaling pathway activation.

Luciferase Assays: These assays are used to measure the activity of a promoter linked to a luciferase reporter gene. In HEK cells expressing the GLP-1 receptor, a RIP1-CRE-Luc (rat insulin 1 promoter-cAMP response element-luciferase) reporter was used to show that Rp-8-Br-cAMPS-pAB could block the stimulation of luciferase activity by a GLP-1 receptor agonist. nih.gov

Fluorescence Resonance Energy Transfer (FRET): FRET-based biosensors can monitor PKA activity in living cells. For example, the AKAR3 biosensor, which reports on PKA phosphorylation, has been used in INS-1 832/13 cells to demonstrate the antagonistic effect of Rp-8-Br-cAMPS-pAB. researchgate.net

Bioluminescence Resonance Energy Transfer (BRET): BRET is another powerful technique for studying protein-protein interactions and signaling events in real-time. BRET assays have been employed in HEK cells to monitor the dissociation of PKA holoenzymes. researchgate.net In these assays, the interaction between a GFP-tagged catalytic subunit and a Renilla luciferase (Rluc8)-tagged regulatory subunit is measured. A decrease in the BRET ratio signifies holoenzyme dissociation upon cAMP binding, and antagonists like Rp-8-Br-cAMPS-pAB can block this effect. researchgate.net BRET-based sensors for Epac activity, such as CAMYEL, have also been used to screen for and characterize cAMP analogs. semanticscholar.org

Summary of Research Findings

| Cell/Tissue Model | Key Finding with this compound or related compounds | Technique(s) Used |

| T-cell clones | Activation of PKA type I, but not type II, mimics adenosine's inhibitory effects on cytokine production. aacrjournals.org | Cytokine Measurement |

| NK92-MI cells | Inhibition of PKA with Rp-8-Br-cAMP increases cytotoxicity in norepinephrine-treated cells. nih.gov | Cytotoxicity Assay |

| 3T3-L1 adipocytes | Selective activation of PKA type I with 8-PIP-cAMP and 8-AHA-cAMP induces lipolysis. oup.comresearchgate.net | Glycerol Release Assay, Immunoblotting |

| HEK cells | Rp-8-CPT-cAMPS diminishes PKA-mediated phosphorylation of VASP. researchgate.net | Immunoblotting |

| Pancreatic islets | Rp-8-Br-cAMPS-pAB inhibits first-phase glucose-stimulated insulin secretion. nih.govnih.gov | Insulin Secretion Assay, FRET, BRET |

| Wolffian Duct | Activation of PKA-2, but not PKA-1, arrests ureteric bud outgrowth. nih.gov | Ex Vivo Culture, Immunofluorescence |

| Alveolar Macrophages | This compound, a PKA-RII inhibitor, prevents the inhibitory effects of PGE2 on H2O2 production. nih.gov | H2O2 Production Assay, Immunoblotting |

GTPase Activation Assays (e.g., Rap1 Activation)

GTPase activation assays are crucial for understanding the downstream effects of cyclic adenosine monophosphate (cAMP) signaling pathways, which can be modulated by compounds like this compound. One of the key small GTPases activated by cAMP is Rap1, a member of the Ras family. The activation of Rap1 is often mediated by cAMP-regulated guanine (B1146940) nucleotide exchange factors (GEFs) known as Epacs (Exchange protein directly activated by cAMP).

To determine the activation state of Rap1, a common method involves a pull-down assay using the Rap1-binding domain (RBD) of RalGDS. nih.gov This non-radioactive assay precipitates the active, GTP-bound form of Rap1 (Rap1-GTP) from cell lysates. The precipitated Rap1-GTP is then detected and quantified by Western blotting using a Rap1-specific antibody. nih.gov

Studies have utilized this assay to confirm the inhibitory effects of Rp-cAMPS analogs on Epac-mediated Rap1 activation. For instance, in vitro Rap1 activation assays have independently confirmed that Rp-cAMPS and its derivatives can block the activation of Epac1 and Epac2. nih.gov This demonstrates that beyond its well-known role as a Protein Kinase A (PKA) antagonist, the Rp-cAMPS scaffold can also inhibit Epac-dependent signaling pathways.

The general workflow of a Rap1 activation assay is as follows:

Cells are treated with the compound of interest (e.g., an Rp-cAMPS analog) and a stimulant that increases intracellular cAMP levels, such as forskolin. semanticscholar.org

The cells are then lysed, and the lysate is incubated with agarose (B213101) beads conjugated to the RalGDS-RBD.

These beads specifically bind to and pull down the active Rap1-GTP.

The beads are washed to remove non-specifically bound proteins.

The bound proteins are eluted and analyzed by SDS-PAGE and Western blotting with an anti-Rap1 antibody to quantify the amount of activated Rap1. nih.gov

This methodology allows researchers to dissect the specific signaling pathways affected by Rp-cAMPS analogs and to distinguish between PKA-dependent and Epac-dependent effects. semanticscholar.org

Analysis of Gene and miRNA Expression

The modulation of cAMP signaling by compounds such as this compound can lead to significant changes in gene and microRNA (miRNA) expression, which can be analyzed through various molecular biology techniques.

Gene Expression Analysis:

Quantitative real-time polymerase chain reaction (qRT-PCR) is a standard method to analyze changes in the expression of specific genes. For example, studies have used qRT-PCR to measure the mRNA levels of genes that are targets of signaling pathways influenced by cAMP. In the context of immune cells, the expression of genes like TCF7 can be assessed to understand the impact of PKA inhibitors. google.com The general process involves isolating total RNA from treated cells, reverse transcribing it into complementary DNA (cDNA), and then using specific primers to amplify and quantify the target gene's expression level, often normalized to a housekeeping gene like 18S rRNA or GAPDH. arvojournals.org

miRNA Expression Analysis:

MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression post-transcriptionally. nih.gov Their expression can be influenced by signaling pathways, including the cAMP pathway. The analysis of miRNA expression typically involves:

RNA Isolation: Total RNA, including the small RNA fraction, is extracted from cells or tissues. nih.gov

cDNA Synthesis: A specific reverse transcription kit for miRNAs is used to generate cDNA from the isolated miRNAs. arvojournals.org

qPCR: TaqMan miRNA assays or similar technologies are employed for the quantitative analysis of specific miRNAs. The expression levels are often normalized to a small non-coding RNA that is stably expressed, such as U6 snRNA or miR-16. arvojournals.org

Studies have shown that various stimuli can alter the expression profile of miRNAs. nih.govmdpi.com For instance, insulin has been shown to upregulate and downregulate a significant number of miRNAs in adipocytes. nih.gov Similarly, analyses of diseased tissues, such as in laryngeal squamous cell carcinoma or thyroid eye disease, have revealed aberrantly expressed miRNAs. arvojournals.orgpeerj.com By analyzing miRNA expression in response to treatment with this compound, researchers can identify novel regulatory networks controlled by PKA-RII signaling. This can provide insights into the compound's mechanism of action and its potential therapeutic applications.

Fluorescence Anisotropy Screening for Ligand-PKA Subunit Interactions

Fluorescence anisotropy (also known as fluorescence polarization) is a powerful technique used to study molecular interactions in solution, such as the binding of ligands to proteins. nih.govresearchgate.net This method has been successfully implemented to screen for and characterize the binding of cAMP analogs, including those related to this compound, to the regulatory (R) subunits of PKA. nih.govnih.gov

The principle of the assay is based on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. researchgate.net When a small fluorescent ligand is unbound, it tumbles rapidly in solution, leading to a low anisotropy value. When it binds to a much larger protein like a PKA subunit, its rotation slows down significantly, resulting in a higher anisotropy value. pnas.org

In the context of PKA, a fluorescence anisotropy assay can be designed to measure the displacement of a fluorescently labeled cAMP analog from the R subunit by a competing, non-labeled ligand. nih.gov This allows for the determination of the binding affinity (Ki) of the unlabeled compound.

A key advantage of this assay is its ability to distinguish between agonists and antagonists. nih.gov In a holoenzyme-based assay, the binding of an agonist to the R subunits leads to the dissociation of the catalytic (C) subunits. This dissociation can be monitored by the binding of a fluorescently labeled peptide to the released C subunit, which results in a change in fluorescence anisotropy. nih.gov

This screening method has been instrumental in identifying cAMP analogs that exhibit selectivity for different PKA R-subunit isoforms (RIα, RIβ, RIIα, and RIIβ). nih.govnih.gov For example, a screen of various cAMP derivatives revealed compounds with preferential binding to either RI or RII isoforms. nih.gov This isoform selectivity is crucial for developing targeted therapeutic agents, as the different PKA isoforms can have distinct physiological roles.

Table 1: Example Data from Fluorescence Anisotropy Screening of cAMP Analogs

| Compound | RIα Kact (nM) | RIIβ Kact (nM) | Selectivity (RIα/RIIβ) |

| cAMP | 42 | 45 | 0.9 |

| Sp-8-PIP-cAMP | 5048 | 2959 | 1.7 |

| 2-AEA-cAMP | 8739 | 2652 | 3.3 |

| This table is illustrative and based on findings from similar compound studies. nih.gov Kact represents the activation constant. |

Strategies for Enhanced Intracellular Delivery

A significant challenge in the application of charged molecules like cyclic nucleotides and their analogs is their poor membrane permeability, which limits their effectiveness in living cells. To overcome this, various strategies for enhanced intracellular delivery have been developed.

Prodrug Formulations (e.g., Para-acetoxybenzyl (pAB) Ester Derivatives)

One of the most successful approaches to improve the cell permeability of Rp-cAMPS analogs is the use of prodrug formulations. nih.gov A prodrug is an inactive or less active derivative of a parent drug that undergoes an enzymatic or chemical transformation within the body to release the active compound.

Once inside the cell, the pAB ester is cleaved by intracellular esterases, which are ubiquitous enzymes. This cleavage releases the active Rp-cAMPS analog, which can then interact with its intracellular targets, such as PKA. nih.gov

This pAB-based chemistry has been successfully applied to create highly membrane-permeable prodrugs of Rp-cAMPS derivatives, such as Rp-8-Br-cAMPS-pAB. nih.gov These prodrugs have been shown to act with micromolar or even nanomolar potency to inhibit cAMP signaling in living cells, a significant improvement over their parent compounds. nih.gov The use of such prodrugs has been instrumental in elucidating the role of cAMP in various cellular processes, such as glucose-stimulated insulin secretion from pancreatic β-cells. nih.gov

The development of prodrug formulations like the pAB esters represents a critical advancement, enabling the effective use of potent and specific signaling modulators like this compound in cellular and in vivo studies.

Structure Activity Relationship Sar Studies

Influence of Substituents at the 8-Position on PKA Binding and Selectivity

The substitution at the 8-position of the adenine (B156593) ring in cAMP analogues plays a crucial role in determining their binding affinity and selectivity for the two isozymes of PKA, PKA-I and PKA-II. nih.govimrpress.com PKA is a tetrameric holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. imrpress.com The regulatory subunits, RI and RII, each have two distinct cAMP binding sites, designated as site A and site B. nih.govimrpress.com

In the case of Rp-8-pip-cAMPS, the piperidino group at the 8-position confers remarkable selectivity. Research has shown that 8-piperidino-cAMP (8-pip-cAMP) exhibits a high affinity for site A of the RI subunit and site B of the RII subunit. imrpress.combiolog.de This site-selectivity is a key determinant of its function. For instance, the combination of 8-pip-cAMP with an analogue selective for site B of PKA-I, such as 8-aminohexylamino-cAMP (8-AHA-cAMP), leads to a synergistic activation of PKA-I. imrpress.com Conversely, combining 8-pip-cAMP with an analogue that targets site A of PKA-II would preferentially activate the PKA-II isozyme. biolog.de

The introduction of the piperidino substituent, a bulky and lipophilic group, significantly alters the interaction of the cAMP analogue with the binding pockets of the PKA regulatory subunits. This modification, coupled with the Rp-phosphorothioate backbone, results in a compound with a strong preference for inhibiting the PKA-II isozyme. biolog.denih.gov Specifically, this compound demonstrates an extremely high preference for site B of the PKA type II regulatory subunit. biolog.debiolog.de This high degree of selectivity makes it an invaluable tool for dissecting the specific roles of PKA-II in various cellular processes.

Significance of the Rp-Diastereomeric Configuration for Inhibitory Activity

The stereochemistry at the phosphorus atom of the cyclic phosphate (B84403) ring is a critical determinant of the biological activity of cAMP analogues. The replacement of an exocyclic oxygen atom with sulfur creates a chiral center, resulting in two diastereomers: the Sp-isomer and the Rp-isomer. mdpi.comontosight.ai

Early studies established that the Sp-diastereomer of cAMPS (Sp-cAMPS) acts as an agonist, mimicking the action of cAMP and activating PKA. In contrast, the Rp-diastereomer (Rp-cAMPS) functions as a competitive antagonist, binding to the regulatory subunits of PKA without causing the dissociation of the catalytic subunits, thereby inhibiting kinase activation. mdpi.comnih.gov This antagonistic action is fundamental to the inhibitory profile of this compound.

The Rp-configuration locks the phosphorothioate (B77711) group in an equatorial position, which is crucial for its inhibitory effect. mdpi.com This specific spatial arrangement prevents the conformational changes in the regulatory subunit that are necessary for the release and activation of the catalytic subunit. imrpress.com Therefore, the Rp-diastereomeric configuration is indispensable for the function of this compound as a PKA inhibitor. The combination of the 8-piperidino substituent and the Rp-phosphorothioate modification results in a potent and selective PKA antagonist. biolog.de

Correlating Lipophilicity and Membrane Permeability with Biological Efficacy

A significant challenge in the use of cyclic nucleotide analogues in cellular studies is their ability to cross the cell membrane. Unmodified cAMP has low membrane permeability due to its charged phosphate group. mdpi.comresearchgate.net Modifications that increase the lipophilicity of the molecule can enhance its ability to enter cells and exert its biological effects.

The introduction of the piperidino group at the 8-position, as seen in this compound, significantly increases the lipophilicity of the compound compared to the parent molecule, Rp-cAMPS. biolog.debiolog.de This enhanced lipophilicity translates to improved membrane permeability, allowing the compound to be used effectively in studies with intact cells. biolog.debiolog.de

Furthermore, the phosphorothioate modification itself contributes to increased lipophilicity and, importantly, confers resistance to degradation by most cyclic nucleotide phosphodiesterases (PDEs). mdpi.com This metabolic stability ensures that the intracellular concentration of the inhibitor remains at an effective level for a longer duration. The correlation between lipophilicity and membrane permeability is a well-established principle for cAMP analogues. More lipophilic compounds generally exhibit better cell permeability and, consequently, greater biological efficacy in cellular assays. nih.gov For instance, studies have shown that more lipophilic 8-substituted cAMP analogs, such as 8-pCPT-cAMP, achieve higher intracellular concentrations compared to less lipophilic analogs like 8-Br-cAMP. nih.gov This principle underpins the effectiveness of this compound as a tool for intracellular PKA inhibition.

Comparative Structural Analysis with Other Cyclic Nucleotide Analogues for Functional Discrimination

The functional specificity of this compound becomes clearer when compared to other cyclic nucleotide analogues. The diverse array of available analogues, each with unique substitutions and stereochemistry, allows for the precise dissection of different signaling pathways.

For example, while this compound is a potent and selective inhibitor of PKA-II, other Rp-isomers with different 8-position substituents exhibit different selectivity profiles. Rp-8-Br-cAMPS, for instance, is a preferential inhibitor of PKA-I. nih.gov This differential selectivity allows researchers to distinguish between the roles of PKA-I and PKA-II in a given cellular response.

In contrast to the Rp-isomers, the corresponding Sp-isomers generally act as PKA activators. mdpi.com For example, Sp-8-PIP-cAMPS would be expected to activate PKA, in stark contrast to the inhibitory action of this compound.

Furthermore, the development of analogues that selectively target other cAMP effectors, such as the Exchange protein directly activated by cAMP (Epac), has been crucial for differentiating between PKA- and Epac-mediated pathways. Analogues like 8-pCPT-2'-O-Me-cAMP are selective activators of Epac and have minimal effect on PKA. nih.gov By using a combination of these specific tools, including this compound to inhibit PKA-II, researchers can delineate the precise contribution of each signaling branch to a cellular outcome.

Emerging Research Frontiers and Future Directions

Further Elucidation of PKA Isoform-Specific Roles in Diverse Cellular Contexts

The primary effector of cAMP in many cellular processes is PKA, which exists as a holoenzyme composed of two regulatory (R) and two catalytic (C) subunits. nih.gov The existence of different isoforms of the regulatory subunits (RI and RII) gives rise to PKA type I and PKA type II, respectively, which can have distinct, and sometimes opposing, physiological roles. sigmaaldrich.com A significant challenge in cAMP signaling research has been to selectively modulate these isoforms to understand their specific contributions to cellular events.

Rp-8-pip-cAMPS has been instrumental in addressing this challenge. It is a lipophilic, site-selective analog of Rp-cAMPS with a pronounced preference for the regulatory subunit of PKA type II (RII). biolog.de This selectivity allows researchers to inhibit PKA-II while leaving PKA-I relatively unaffected, thereby isolating the functions of the type II isoform.

A notable example of its application is in the study of alveolar macrophages. Research has shown that this compound can be used to investigate the specific PKA isoforms involved in the regulation of NADPH oxidase activity. nih.gov In a study examining the effects of prostaglandin (B15479496) E2 (PGE2), which elevates cAMP, on macrophage function, this compound was used as a PKA-RII selective inhibitor. nih.gov The experiments demonstrated that pretreatment of alveolar macrophages with this compound, but not the PKA-RI selective inhibitor Rp-8-Cl-cAMPS, reversed the inhibitory effect of PGE2 on reactive oxygen species production. nih.gov This finding specifically implicated the unanchored PKA type II isoform in mediating this particular inhibitory pathway. nih.gov

Future research will undoubtedly leverage the specificity of this compound to explore the roles of PKA-II in a wider array of cellular contexts. This includes investigating its involvement in gene expression, cell cycle control, apoptosis, and metabolism in various cell types, from neurons to cancer cells. jneurosci.orgnih.gov By comparing the effects of this compound with PKA-I selective modulators, a more detailed picture of isoform-specific signaling can be constructed.

Integration with Systems Biology Approaches for Comprehensive Pathway Mapping

The era of systems biology has shifted the focus of biological research from the study of individual components to the analysis of complex interaction networks. embopress.orgucsd.edu Comprehensive signaling pathway maps are being constructed to model the flow of information within cells, such as the networks governing Toll-like receptor (TLR) or G-protein coupled receptor (GPCR) signaling. embopress.orgplos.org These models, often built with computational tools like Systems Biology Markup Language (SBML), aim to represent every known molecular interaction. embopress.org

A major challenge in developing and validating these large-scale models is the lack of specific molecular probes to test predicted network behaviors. This is where compounds like this compound become invaluable. As a highly selective inhibitor, it can be used to perturb a specific node in the cAMP signaling network—namely, PKA type II—allowing researchers to observe the downstream consequences throughout the system.

For instance, a systems biology model of a pancreatic beta-cell might predict specific roles for PKA-I versus PKA-II in insulin (B600854) secretion in response to hormones like GLP-1. plos.org These predictions can be experimentally tested using this compound to specifically block the PKA-II pathway and observing the resulting changes in the system's output. The data generated from such experiments are critical for refining and validating the accuracy of the computational map. Future work will likely see the increased use of isoform-selective inhibitors like this compound as essential tools for the iterative process of building and testing comprehensive models of cellular signaling.

Rational Design and Synthesis of Next-Generation PKA Inhibitors with Enhanced Specificity

The development of isoform-selective kinase inhibitors is a major goal in drug discovery, as it promises therapies with higher efficacy and fewer side effects. biorxiv.org The structure of this compound provides a valuable scaffold and starting point for the rational design of new and improved PKA inhibitors. By understanding the structural basis for its high affinity and selectivity for the RII subunit, medicinal chemists can design next-generation compounds with even greater specificity or novel pharmacological properties.

The process of rational design involves using structural information from co-crystal structures or computational modeling to guide the synthesis of new molecules. biorxiv.org For example, modifying the piperidino group at the 8-position or altering the phosphorothioate (B77711) moiety could lead to inhibitors that:

Exhibit even greater selectivity between RIIα and RIIβ subtypes.

Possess different physicochemical properties, such as altered cell permeability or metabolic stability.

Function as allosteric modulators rather than competitive inhibitors, offering a different mechanism of action.

Furthermore, studying how this compound interacts with the cAMP-binding domain of RII can provide insights into the unique structural features of that domain. This knowledge is not only crucial for designing better PKA-II inhibitors but also for developing selective activators, which are equally important research tools. The future in this area points toward a synergistic cycle of synthesis, structural biology, and cellular testing to create a new toolkit of highly specific PKA modulators.

Exploration in Novel Biological Systems Beyond Established cAMP/PKA Pathways

While the role of the cAMP/PKA pathway is well-established in many areas, its precise functions in more specialized or newly discovered biological contexts are still being uncovered. This compound is a key tool for these exploratory studies, allowing researchers to probe the function of PKA-II in novel systems.

For example, the differential roles of PKA isoforms in the immune system are an active area of research. While some studies have focused on T-cells or macrophages, the function of PKA-II in other immune cells, like Natural Killer (NK) cells, is less understood. nih.govaacrjournals.org Using this compound in combination with PKA-I selective tools could reveal how these two isoforms differentially regulate NK cell cytotoxicity or cytokine production. aacrjournals.org

Similarly, in neuroscience, PKA isoforms are known to have distinct subcellular localizations and roles in synaptic plasticity and gene expression within neurons. jneurosci.org this compound can be used to specifically inhibit the dendritic PKA-II holoenzyme, helping to dissect its role in processes like learning and memory from the functions of the more somatically-located PKA-I. jneurosci.org Future research will see this compound applied to an expanding range of biological questions, pushing the boundaries of our understanding of cAMP signaling in health and disease.

Mentioned Compounds

常见问题

Q. What are the critical considerations for handling and storing Rp-8-PIP-cAMPS to maintain its stability in experimental settings?

this compound requires careful handling due to its sensitivity to environmental factors. To ensure stability:

- Solubility : Use ultrasonic or vortex mixing to achieve uniform dissolution in aqueous buffers .

- Storage : Store lyophilized or dissolved forms in a refrigerator (4°C) for short-term use. For long-term storage, keep lyophilized samples frozen (-20°C or lower) to minimize desulfurization, which converts this compound to 8-PIP-cAMP .

- Contamination Prevention : Avoid oxidizing agents and ensure tubes are sealed tightly to prevent humidity absorption, which accelerates degradation .

Q. How should researchers determine the optimal preincubation time for this compound in PKA inhibition studies?

Preincubation is critical because this compound must penetrate membranes and occupy cAMP-binding sites before PKA activation. A standard protocol involves:

- 20-minute preincubation at physiological temperatures to ensure sufficient intracellular uptake .

- Adjustments based on cell type: Membrane permeability varies (e.g., neuronal vs. epithelial cells), requiring pilot experiments to optimize timing .

Advanced Research Questions

Q. How can contradictory results in PKA inhibition efficacy be analyzed when using this compound?

Contradictions often arise from:

- Impurities : Trace Sp-8-PIP-cAMPS (agonist) or 8-PIP-cAMP (degradation product) can activate PKA. Verify compound purity via HPLC/UV (λmax 273 nm) before use .

- Experimental Timing : Delayed inhibitor addition post-cAMP induction may reduce efficacy. Validate preincubation protocols and synchronize with stimulus application .

- Cell-Specific Factors : Lipophilicity impacts uptake; measure intracellular concentrations via UV spectroscopy if results diverge across models .

Q. What methodological approaches are recommended for integrating this compound into studies involving PDE-resistant cAMP analogs?

this compound’s phosphorothioate modification confers PDE resistance, but co-applying it with other analogs requires:

- Dose-Response Curves : Test additive/synergistic effects on PKA inhibition, as overlapping binding sites may compete .

- Temporal Separation : Stagger application times to isolate effects (e.g., apply this compound before PDE-resistant agonists) .

- Cross-Validation : Use kinase activity assays (e.g., radiometric or fluorescence-based) to confirm specificity .

Q. How can researchers address discrepancies in this compound efficacy across in vitro vs. ex vivo models?

Discrepancies often stem from:

- Membrane Permeability : Ex vivo tissues (e.g., intact organs) may require higher concentrations due to extracellular matrix barriers. Use fluorescently tagged analogs to quantify penetration .

- Metabolic Stability : While this compound is stable in mammalian systems, confirm absence of tissue-specific phosphodiesterases via enzyme activity assays .

- Data Normalization : Express results relative to baseline PKA activity (measured via kinase-dead controls) to control for variability .

Methodological Best Practices

- Purity Validation : Routinely check for 8-PIP-cAMP and Sp-isomer contaminants (threshold: <0.05%) using HPLC .

- Negative Controls : Include untreated and Sp-8-PIP-cAMPS-treated groups to distinguish antagonistic vs. agonistic effects .

- Ethical Compliance : Adhere to in vitro/nonhuman in vivo guidelines; avoid human applications without regulatory approval .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息